

Application Notes and Protocols for Oregon Green™ 488, SE in Flow Cytometry

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Compound of Interest		
Compound Name:	OG 488, SE	
Cat. No.:	B15554820	Get Quote

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Introduction

Oregon Green™ 488, Succinimidyl Ester (**OG 488, SE**) is a high-performance, amine-reactive fluorescent dye that serves as a versatile tool in flow cytometry. As a fluorinated analog of fluorescein, it exhibits several key advantages, including enhanced photostability and a lower pKa (approximately 4.7), rendering its fluorescence essentially pH-insensitive within the physiological range.[1][2][3] These properties make **OG 488, SE** an excellent choice for robust and reproducible cell staining. Its succinimidyl ester moiety readily reacts with primary amines on proteins and other biomolecules, forming stable covalent bonds. This reactivity allows for its use in two primary applications in flow cytometry: the direct labeling of cells to assess viability and proliferation, and the conjugation to antibodies for specific cell surface or intracellular protein detection.

Spectral Properties

Proper experimental design in flow cytometry necessitates a thorough understanding of the spectral characteristics of the fluorochromes employed. OG 488 is optimally excited by the blue laser (488 nm) commonly found on most flow cytometers.



Parameter	Wavelength (nm)
Excitation Maximum	~496
Emission Maximum	~524

Table 1: Spectral properties of Oregon Green™ 488.[2][3]

Application 1: Antibody Conjugation with OG 488, SE

The covalent labeling of antibodies with **OG 488**, **SE** enables the detection of specific cellular targets with high sensitivity and specificity. The following protocol is optimized for the conjugation of approximately 1 mg of an IgG antibody.

Quantitative Parameters for Antibody Conjugation



Parameter	Recommended Value/Range	Notes
Antibody Concentration	> 2 mg/mL	Higher concentrations improve labeling efficiency.[2]
Antibody Purity	> 95%	Must be free of amine- containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA).[2]
Reaction Buffer	0.1 M Sodium Bicarbonate	Provides the optimal pH for the reaction.
Reaction pH	8.3 - 8.5	Optimal for the reaction between the NHS ester and primary amines.[2]
OG 488, SE Stock Solution	10 mg/mL in anhydrous DMSO	Prepare fresh as the NHS ester is moisture-sensitive.
Dye:Antibody Molar Ratio	5:1 to 20:1	A 10:1 ratio is a good starting point and should be optimized for each antibody.[4]
Incubation Time	1 hour	At room temperature, protected from light.[2]
Optimal Degree of Labeling (DOL)	2 - 10 moles of dye per mole of antibody	Varies depending on the antibody and dye.[4]

Table 2: Key quantitative parameters for conjugating **OG 488**, **SE** to an IgG antibody.

Experimental Protocol: Antibody Conjugation

Materials:

- Purified antibody in an amine-free buffer (e.g., PBS)
- Oregon Green[™] 488, SE



- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate, pH 8.5
- Purification resin (e.g., Sephadex G-25) or dialysis equipment
- Phosphate Buffered Saline (PBS)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If necessary, concentrate the antibody using an appropriate method.
 - \circ Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH to \sim 8.3. For example, add 50 μ L of 1 M sodium bicarbonate to 500 μ L of the antibody solution.
- OG 488, SE Stock Solution Preparation:
 - Allow the vial of OG 488, SE to warm to room temperature before opening.
 - Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL stock solution. Vortex briefly to ensure the dye is fully dissolved.
- Labeling Reaction:
 - Slowly add the calculated amount of the OG 488, SE stock solution to the antibody solution while gently vortexing. The amount of dye to add will depend on the desired dyeto-protein molar ratio.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking is recommended.
- Purification of the Conjugate:

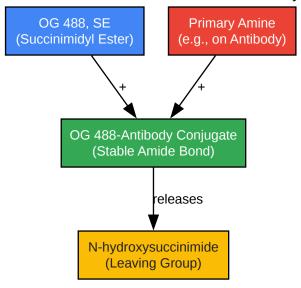


- Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis against PBS.
- Collect the first colored fraction, which contains the OG 488-conjugated antibody.
- Determination of Degree of Labeling (DOL) (Optional but Recommended):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 496 nm (for OG 488).
 - Calculate the protein concentration and the DOL using the following formulas:
 - Protein Concentration (M) = [A₂₈₀ (A₄₉₆ x CF)] / ε protein
 - Where CF is the correction factor for the dye's absorbance at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.
 - Dye Concentration (M) = A₄₉₆ / ε dye
 - Where ε _dye is the molar extinction coefficient of OG 488 at 496 nm (~70,000 cm⁻¹M⁻¹).
 - DOL = Dye Concentration (M) / Protein Concentration (M)
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C in small aliquots.

Diagrams



Chemical Reaction of OG 488, SE with a Primary Amine

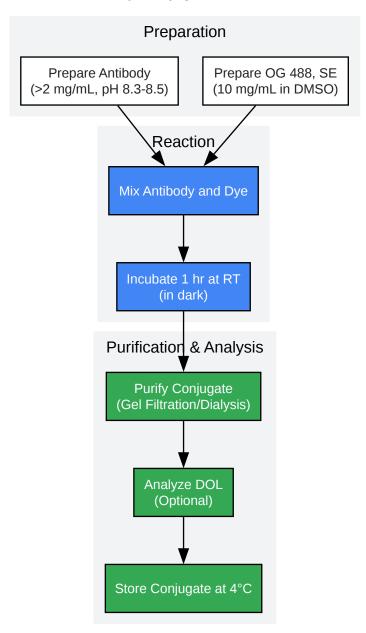


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Caption: Covalent bond formation between **OG 488**, **SE** and a primary amine.

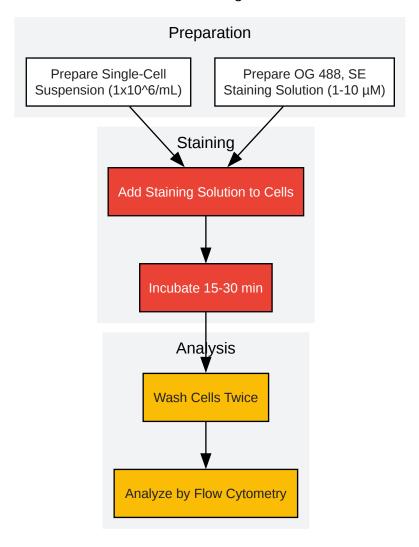


Antibody Conjugation Workflow





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